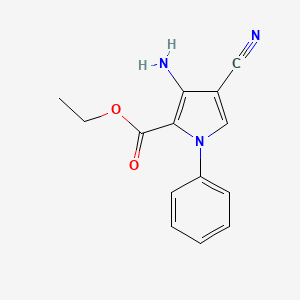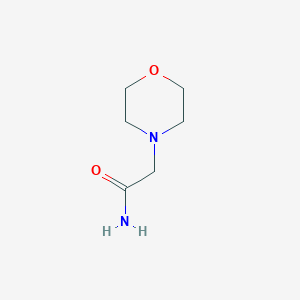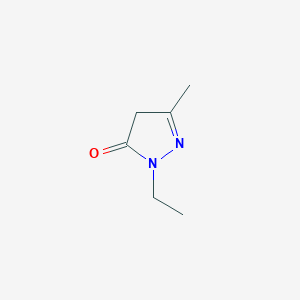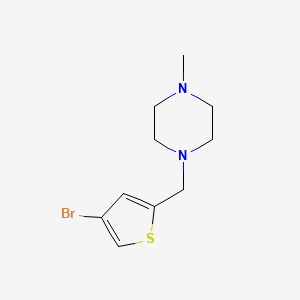
2,2'-Bipyridine-4,4'-dicarboxylic acid
概要
説明
2,2’-Bipyridine-4,4’-dicarboxylic acid, also known as 2,2’-Bipyridyl-4,4’-dicarboxylic acid, is an organic compound used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It is also used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of 2,2’-Bipyridine-4,4’-dicarboxylic acid involves a hydrothermal method . It has been used in the synthesis of transition metal complexes . It is also a bridging multidentate ligand possessing both bipyridine and carboxylate groups, making it a good candidate for the preparation of new coordination polymers due to their diverse coordination capabilities to metal ions .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine-4,4’-dicarboxylic acid is represented by the empirical formula C12H8N2O4 . It has a molecular weight of 244.20 . The SMILES string representation is OC(=O)c1ccnc(c1)-c2cc(ccn2)C(O)=O .Chemical Reactions Analysis
2,2’-Bipyridine-4,4’-dicarboxylic acid has been used in the synthesis of transition metal complexes . These complexes can be explored as stable electrocatalysts in the hydrogen evolution reaction .Physical And Chemical Properties Analysis
2,2’-Bipyridine-4,4’-dicarboxylic acid is insoluble in water but soluble in common organic solvents . It is a solid at room temperature .科学的研究の応用
Solar Light Harvesting
2,2'-Bipyridine-4,4'-dicarboxylic acid has been utilized in the field of solar energy. Studies have shown its application in the conversion of light to electricity, particularly in the development of trinuclear Ruthenium complexes for use in textured TiO2 films. These complexes exhibit spectral and electrochemical properties that are conducive to high quantum yields in charge injection, making them excellent candidates for solar light harvesting. This is due to their ability to provide strong electronic coupling, facilitating charge injection with quantum yields close to 100% (Nazeeruddin et al., 1990).
Dye-Sensitized Solar Cells
Another significant application is in the creation of heteroleptic sensitizers for thin film dye-sensitized solar cells (DSCs). Studies involving novel heteroleptic ruthenium complexes have shown enhanced solar light harvesting capacities and high conversion efficiency under standard sunlight conditions. These complexes, utilizing this compound, have demonstrated remarkable efficiency in photovoltaic performance (Kuang et al., 2006).
Dye Sensitization in Copper-Based Solar Cells
The compound has been explored for its role in copper-based dye-sensitized solar cells (DSCs). Copper(I) complexes with 2,2'-bipyridine ligands, including those bearing carboxylic acid substituents, have shown potential in this area. The research includes the synthesis of such ligands and their applications in DSCs, pointing towards innovative approaches in solar cell technology (Constable et al., 2009).
Photoreduction of Water
In the context of photocatalysis, this compound has been used in complexes for the photoreduction of water. These complexes have been compared to ruthenium complexes as sensitizers for this process, providing insights into the mechanisms of electron transfer and photoreduction efficiency (Launikonis et al., 1986).
Hydrogen Sulfide Capture
A study focusing on the integration of secondary metal sites into metal–organic frameworks (MOFs) for hydrogen sulfide removal utilized 2,2′-Bipyridine-5,5′-dicarboxylic acid. The research demonstrated how the chelating bipyridine moiety in the MOF structure could effectively capture toxic hydrogen sulfide, particularly when loaded with copper samples (Nickerl et al., 2014).
Polymer Synthesis
It has also been used in the synthesis of novel bipyridyl ligands for the preparation of polyketone. The study explored the effects of different ligands and reaction conditions in catalytic activity, demonstrating the versatility of 2,2'-bipyridine derivatives in polymer synthesis (Guo et al., 2012).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .
将来の方向性
作用機序
Target of Action
2,2’-Bipyridine-4,4’-dicarboxylic acid (dcbpy) primarily targets metal ions, particularly transition metals like ruthenium and iron. These metal ions play crucial roles in various biochemical processes, including electron transfer and catalysis .
Mode of Action
The compound acts as a bidentate ligand, meaning it can form two bonds with a metal ion. This interaction stabilizes the metal ion and can alter its electronic properties. When dcbpy binds to a metal ion, it can facilitate electron transfer processes, which are essential in many catalytic reactions .
Biochemical Pathways
In coordination chemistry, dcbpy is often used in the formation of metal complexes that participate in redox reactions. These complexes can be involved in pathways such as photosynthesis and respiration, where they help in the transfer of electrons through various intermediates . The binding of dcbpy to metal ions can also influence the activity of enzymes that require metal cofactors.
Pharmacokinetics
The pharmacokinetics of dcbpy, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical structure. The carboxylic acid groups enhance its solubility in water, facilitating its absorption. Once absorbed, dcbpy can distribute throughout the body, particularly in tissues with high metal ion concentrations. Its metabolism may involve conjugation reactions, and it is likely excreted via the kidneys .
生化学分析
Biochemical Properties
2,2’-Bipyridine-4,4’-dicarboxylic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. These complexes can act as catalysts in various biochemical processes. For instance, it has been used in the synthesis of ZnII/LnIII coordination polymers, which exhibit enhanced catalytic performance for CO2 cycloaddition at ambient pressure . Additionally, 2,2’-Bipyridine-4,4’-dicarboxylic acid interacts with enzymes and proteins, influencing their activity and stability. The compound’s ability to bind to metal ions also makes it useful in studying metalloproteins and metalloenzymes.
Cellular Effects
2,2’-Bipyridine-4,4’-dicarboxylic acid affects various cellular processes by interacting with cellular components. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of carboxylic acid functionalities into the bipyridine moiety has resulted in differences in DNA/protein binding affinity, efficiency in antioxidant activity, and cytotoxicity . These interactions can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 2,2’-Bipyridine-4,4’-dicarboxylic acid involves its ability to form complexes with metal ions, which can then interact with various biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. For instance, the compound has been used as a ligand in the synthesis of coordination polymers, which exhibit enhanced catalytic performance . The binding interactions with metal ions and other biomolecules are crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Bipyridine-4,4’-dicarboxylic acid can change over time due to its stability and degradation. The compound is stable under recommended storage conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that the stability of the compound and its complexes can influence their catalytic performance and biological activity. For example, the degradation of surface ligands can affect the optical properties of perovskite nanocrystals .
Dosage Effects in Animal Models
The effects of 2,2’-Bipyridine-4,4’-dicarboxylic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic performance and antioxidant activity. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and alterations in cellular function . These dosage-dependent effects are important for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
2,2’-Bipyridine-4,4’-dicarboxylic acid is involved in various metabolic pathways, particularly those involving metal ions. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the development of high redox potential Fe-Dcbpy/CN catholytes for iron redox flow batteries . These interactions can affect the overall metabolic activity of cells and tissues.
Transport and Distribution
The transport and distribution of 2,2’-Bipyridine-4,4’-dicarboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can affect its biological activity and function. For instance, the compound has been used to improve the optical properties of perovskite nanocrystals by enhancing their photoluminescence quantum yield .
Subcellular Localization
The subcellular localization of 2,2’-Bipyridine-4,4’-dicarboxylic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects. For example, it has been used as a ligand in the synthesis of coordination polymers, which can localize to specific cellular structures and influence their activity . The subcellular localization of the compound is crucial for its biochemical and cellular effects.
特性
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLCAKVOYHAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6813-38-3 | |
| Record name | 2 2'-bipyridine-4 4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-Bipyridine-4,4'-dicarboxylic acid?
A1: The molecular formula of this compound is C12H8N2O4, and its molecular weight is 244.20 g/mol.
Q2: Are there any spectroscopic data available for H2bpdc?
A2: Yes, H2bpdc and its derivatives have been characterized using various spectroscopic techniques. [, ] These include:
- NMR Spectroscopy (1H and 13C): Provides information about the structure and environment of hydrogen and carbon atoms in the molecule. []
- Infrared Spectroscopy (IR): Reveals characteristic functional groups through their vibrational frequencies, such as carboxylic acid and aromatic ring vibrations. [, ]
- Mass Spectrometry (MS and ES-MS): Determines the molecular weight and fragmentation patterns of the compound. []
Q3: Is H2bpdc stable at high temperatures?
A3: The thermal stability of H2bpdc varies depending on its coordination environment. For example, the Zn(II) coordination polymer, [Zn(bpdc)(H2O)2]n, remains stable up to 300 °C. []
Q4: Can H2bpdc be used in aqueous solutions?
A4: The solubility and stability of H2bpdc in aqueous solutions depend on the pH. Research suggests that H2bpdc and its metal complexes can be dissolved and studied in aqueous environments, but careful pH control is crucial for maintaining stability and solubility. [, , ]
Q5: Does H2bpdc exhibit any catalytic activity itself?
A5: While H2bpdc itself might not possess significant catalytic activity, its metal complexes have shown promising catalytic properties. For instance, a trimetallic complex, CoPd2(HBPDC)2Cl4·(H2O)4, effectively catalyzes Suzuki-Miyaura cross-coupling reactions in water. []
Q6: How does the structure of H2bpdc contribute to the catalytic activity of its metal complexes?
A6: The bipyridine core of H2bpdc acts as a robust scaffold for coordinating metal ions. The carboxylic acid groups can further bind to metal centers, leading to the formation of diverse coordination complexes with varying geometries and electronic properties. These characteristics, in turn, influence the catalytic activity and selectivity of the resulting metal complexes. [, , ]
Q7: Have there been any computational studies on H2bpdc or its complexes?
A7: Yes, computational techniques, such as DFT and TD-DFT, have been employed to study H2bpdc and its metal complexes. [, , ] These studies provide valuable insights into electronic structures, optical properties, and excited-state dynamics, which are crucial for understanding their photophysical and photochemical behavior.
Q8: How do computational methods help in understanding the properties of H2bpdc and its derivatives?
A8: Computational methods offer a powerful means to:
- Predict molecular properties: Calculate electronic energy levels, absorption/emission spectra, and redox potentials of H2bpdc derivatives. []
- Investigate structure-property relationships: Explore how structural modifications to H2bpdc influence its electronic and optical properties. []
- Elucidate reaction mechanisms: Model the interactions of H2bpdc complexes with other molecules, such as in catalytic cycles or electron transfer processes. []
Q9: How do structural modifications to the H2bpdc ligand affect the properties of its metal complexes?
A9: Substitutions on the bipyridine ring or modifications to the carboxylic acid groups can significantly impact the properties of H2bpdc metal complexes: [, , , ]
- Electron-donating/withdrawing groups: Influence the energy levels of molecular orbitals, impacting absorption/emission wavelengths and redox potentials. [, ]
- Steric bulk: Affect the geometry and stability of metal complexes, potentially impacting catalytic activity and selectivity. []
- Anchoring groups: Modifications to the carboxylic acid groups can be used to attach the complexes to surfaces, for example in dye-sensitized solar cells (DSSCs). [, ]
Q10: What are the main applications of H2bpdc and its derivatives?
A10: H2bpdc and its derivatives find applications in diverse fields:
- Dye-sensitized solar cells (DSSCs): As ligands in ruthenium-based dyes, efficiently absorbing sunlight and injecting electrons into semiconductor materials for energy conversion. [, , , ]
- Luminescent materials: As components in lanthanide-based metal-organic frameworks (MOFs) exhibiting interesting optical properties for potential applications in sensing, lighting, and display technologies. [, ]
- Catalysis: As ligands in metal complexes that can catalyze various organic reactions, such as Suzuki-Miyaura cross-coupling reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)










![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)
